molecular formula C10H14N2O4S B2861681 N-(4-ethoxy-3-sulfamoylphenyl)acetamide CAS No. 953731-81-2

N-(4-ethoxy-3-sulfamoylphenyl)acetamide

Cat. No.: B2861681
CAS No.: 953731-81-2
M. Wt: 258.29
InChI Key: INDQEZFRSJGZAG-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C₁₂H₁₄N₂O₄S. It is characterized by an ethoxy group attached to the fourth position of a phenyl ring, a sulfamoyl group at the third position, and an acetamide group attached to the nitrogen atom of the sulfamoyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-ethoxyaniline as the starting material.

  • Reaction Steps:

    • Sulfamoylation: The 4-ethoxyaniline is first treated with chlorosulfonic acid to introduce the sulfamoyl group, forming 4-ethoxy-3-sulfamoylaniline.

    • Acetylation: The resulting 4-ethoxy-3-sulfamoylaniline is then acetylated using acetic anhydride to yield this compound.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), in anhydrous ether.

  • Substitution: Various nucleophiles, such as halides or alkoxides, in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.

  • Reduction Products: Reduced forms of the compound, such as the corresponding amine.

  • Substitution Products: Derivatives with different substituents replacing the ethoxy group.

Scientific Research Applications

N-(4-ethoxy-3-sulfamoylphenyl)acetamide has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-ethoxy-3-sulfamoylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

N-(4-ethoxy-3-sulfamoylphenyl)acetamide is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other sulfamoylphenyl derivatives, such as sulfamethoxazole and sulfapyridine.

  • Uniqueness: Unlike these compounds, this compound has an ethoxy group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-ethoxy-3-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to an acetamide moiety, which is connected to a phenyl ring. This configuration is significant for its biological interactions and activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Activity :
    • Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition could lead to reduced inflammatory responses in various conditions .
  • Antimicrobial and Antifungal Properties :
    • Sulfonamide derivatives, including this compound, exhibit antimicrobial and antifungal activities. This is attributed to their ability to inhibit bacterial growth by interfering with folic acid synthesis .
  • Urease Inhibition :
    • Urease is an enzyme that plays a role in the pathogenesis of certain infections and conditions such as kidney stones. Studies have demonstrated that compounds similar to this compound can inhibit urease with varying degrees of efficacy. For instance, IC50 values for urease inhibition have been reported as low as 9.95 µM for certain derivatives .
  • Other Biological Activities :
    • The compound may also exhibit diuretic, anti-diabetic, and anti-hypertensive properties, which are characteristic of many sulfonamide derivatives .

Enzyme Inhibition Studies

A comparative study on various acetamide-sulfonamide derivatives highlighted the structure-activity relationship (SAR) relevant to urease inhibition. The following table summarizes the IC50 values observed for different compounds:

CompoundIC50 (µM)% Inhibition
This compoundTBDTBD
Ibuprofen-Sulfathiazole9.95 ± 0.1490.6
Flurbiprofen-Sulfadiazine16.74 ± 0.2384.1
Sulfamethoxazole13.39 ± 0.1186.1

This data indicates that modifications to the sulfonamide structure can significantly enhance urease inhibition, suggesting avenues for further optimization of drug candidates .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound and its analogs with target enzymes like urease and COX-2. These studies reveal that specific substitutions on the phenyl ring can improve binding efficiency and selectivity towards these targets .

Properties

IUPAC Name

N-(4-ethoxy-3-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDQEZFRSJGZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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